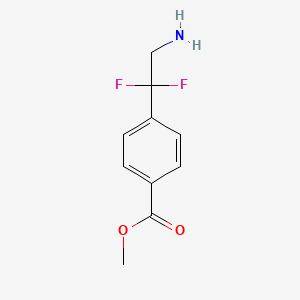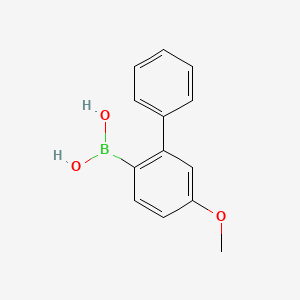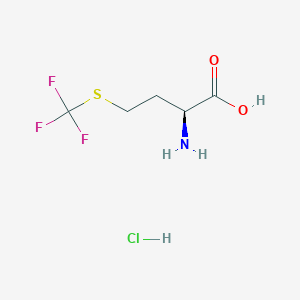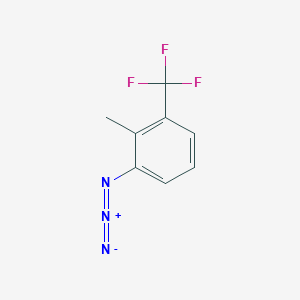
1-Azido-2-methyl-3-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azido-2-methyl-3-(trifluoromethyl)benzene is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical reactions, particularly in the synthesis of other organic compounds. This compound is characterized by the presence of an azido group (-N₃), a methyl group (-CH₃), and a trifluoromethyl group (-CF₃) attached to a benzene ring.
Méthodes De Préparation
The synthesis of 1-Azido-2-methyl-3-(trifluoromethyl)benzene typically involves the introduction of the azido group to a pre-existing aromatic compound. One common method is the diazotization of 2-methyl-3-(trifluoromethyl)aniline followed by a Sandmeyer reaction to replace the diazonium group with an azido group. The reaction conditions often require the use of sodium nitrite (NaNO₂) and hydrochloric acid (HCl) for diazotization, followed by the addition of sodium azide (NaN₃) for the azidation step .
Analyse Des Réactions Chimiques
1-Azido-2-methyl-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen in the presence of a catalyst.
Common reagents used in these reactions include sodium azide, reducing agents like LiAlH₄, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Azido-2-methyl-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of triazoles through cycloaddition reactions.
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Azido-2-methyl-3-(trifluoromethyl)benzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which are important in various chemical and biological processes. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
1-Azido-2-methyl-3-(trifluoromethyl)benzene can be compared with other azido-substituted aromatic compounds, such as:
- 1-Azido-2-(trifluoromethyl)benzene
- 1-Azido-4-fluorobenzene
- 1-Azido-4-bromobenzene
These compounds share similar reactivity due to the presence of the azido group but differ in their substituents, which can affect their chemical behavior and applications. The presence of the trifluoromethyl group in this compound makes it unique by providing additional stability and reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C8H6F3N3 |
|---|---|
Poids moléculaire |
201.15 g/mol |
Nom IUPAC |
1-azido-2-methyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H6F3N3/c1-5-6(8(9,10)11)3-2-4-7(5)13-14-12/h2-4H,1H3 |
Clé InChI |
HWUNTNOZFYQTKL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1N=[N+]=[N-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B13543445.png)
![2',4'-dihydro-1'H-spiro[pyrrolidine-2,3'-quinolin]-2'-one hydrochloride](/img/structure/B13543448.png)
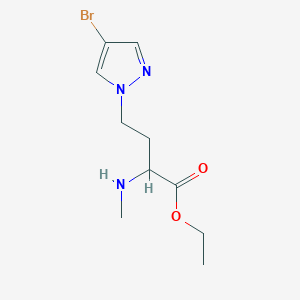
![3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-5-amine](/img/structure/B13543461.png)
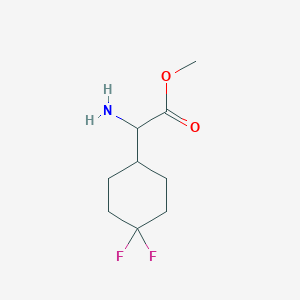

![4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol](/img/structure/B13543478.png)

